5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide
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Overview
Description
5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution reactions using methanol and a suitable base.
Amidation: The carboxamide group is formed through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal or antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxypyridine: A simpler analog with similar fluorine and methoxy substituents.
4-Methylpyridine-2-carboxamide: Lacks the fluorine and methoxy groups but shares the core pyridine structure.
2-Fluoro-4-methylpyridine: Similar fluorinated pyridine with different substitution pattern.
Uniqueness
5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide is unique due to the combination of fluorine, methoxy, and carboxamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-5-12(17-8-11(9)15)14(19)18-7-10-3-4-16-13(6-10)20-2/h3-6,8H,7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMIWHMWSQURQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NCC2=CC(=NC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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